Cas no 4525-48-8 (2-Methylbenzyldimethylamine)

2-Methylbenzyldimethylamine structure
2-Methylbenzyldimethylamine structure
Product Name:2-Methylbenzyldimethylamine
CAS No:4525-48-8
MF:C10H15N
MW:149.232802629471
CID:2666679
PubChem ID:12467041
Update Time:2025-04-21

2-Methylbenzyldimethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-Methylbenzyldimethylamine
    • N,N-dimethyl-1-(2-methylphenyl)methanamine
    • dimethyl-(o-tolyl-methyl)-amine
    • SCHEMBL329228
    • Dimethyl-(2-methyl-benzyl)-amine
    • DTXSID50499405
    • N,N-dimethyl(2-methylphenyl)methanamine
    • 2-Methyl-N,N-dimethyl-benzylamin
    • A18794
    • N,N-dimethyl-1-(o-tolyl)methanamine
    • N,N-dimethyl(o-tolyl)methanamine
    • N,N,2-trimethyl-Benzenemethanamine
    • AKOS003962563
    • 4525-48-8
    • Inchi: 1S/C10H15N/c1-9-6-4-5-7-10(9)8-11(2)3/h4-7H,8H2,1-3H3
    • InChI Key: IDKBVYHLNSAKTG-UHFFFAOYSA-N
    • SMILES: N(C)(C)CC1C=CC=CC=1C

Computed Properties

  • Exact Mass: 149.120449483Da
  • Monoisotopic Mass: 149.120449483Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 3.2Ų

2-Methylbenzyldimethylamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… ;  4 MPa, rt → 120 °C; 24 h, 4 MPa, 120 °C
Reference
Selective Monomethylation of Amines with Methanol as the C1 Source
Choi, Geunho; et al, Angewandte Chemie, 2018, 57(21), 6166-6170

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Production Method 3

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  24 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Production Method 5

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  24 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

2-Methylbenzyldimethylamine Raw materials

2-Methylbenzyldimethylamine Preparation Products

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